Telotristat Etiprate

Catalog No.
S548886
CAS No.
1137608-69-5
M.F
C36H35ClF3N7O6
M. Wt
754.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telotristat Etiprate

CAS Number

1137608-69-5

Product Name

Telotristat Etiprate

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate

Molecular Formula

C36H35ClF3N7O6

Molecular Weight

754.2 g/mol

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LX1032 etiprate; LX1032 etiprate; LX 1032 etiprate; LX1606; LX1606 etiprate; LX 1606; LX 1606 Hippurate; Telotristat etiprate;

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

The exact mass of the compound Telotristat etiprate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Telotristat Etiprate (CAS: 1137608-69-5) is the hippurate salt form of telotristat ethyl, a prodrug designed to deliver the active tryptophan hydroxylase (TPH) inhibitor, telotristat. TPH is the rate-limiting enzyme in serotonin biosynthesis. The primary purpose of the etiprate prodrug and salt form is to enhance oral bioavailability, allowing for effective systemic delivery of telotristat, which itself has poor absorption characteristics. This compound is specifically engineered for peripheral action, reducing systemic serotonin production without significantly affecting central nervous system serotonin levels, making it a precise tool for studying the effects of peripheral serotonin inhibition.

Direct substitution of Telotristat Etiprate with its active metabolite, telotristat, is unviable for any research requiring oral administration. Telotristat Etiprate was specifically developed as a prodrug to overcome the poor oral bioavailability of telotristat. Following oral dosing of the prodrug, the systemic exposure to the active metabolite telotristat is more than 300-fold higher than that of the prodrug itself, demonstrating rapid and extensive conversion to the active form which then enters systemic circulation. The AUC of the parent drug, telotristat ethyl, was found to be less than 1% of the active metabolite, telotristat, in both healthy subjects and patients. Therefore, attempting to achieve equivalent systemic exposure by orally administering the active telotristat compound would be impractical and likely ineffective, making the etiprate prodrug essential for in vivo studies that rely on oral dosing.

Dramatically Enhanced Systemic Exposure via Prodrug Strategy

The fundamental procurement differentiator for Telotristat Etiprate is its function as an orally effective prodrug. Following a single 250 mg oral dose in carcinoid patients, the resulting systemic exposure (AUC₀₋₆) of the active metabolite, telotristat, was 1423 ng·hr/mL. In contrast, the exposure of the prodrug, telotristat ethyl, was only 15.3 ng·hr/mL. This demonstrates that the prodrug is efficiently absorbed and rapidly converted, leading to a nearly 93-fold greater systemic exposure of the active compound compared to the transient prodrug form.

Evidence DimensionSystemic Exposure (AUC₀₋₆) after 250 mg Oral Dose
Target Compound Data1423 ng·hr/mL (as active metabolite telotristat)
Comparator Or Baseline15.3 ng·hr/mL (as prodrug telotristat ethyl)
Quantified Difference~93-fold higher exposure of active metabolite vs. prodrug
ConditionsSingle 250 mg oral dose of Telotristat Etiprate in carcinoid patients.

This confirms the compound's suitability for in vivo oral dosing studies, as it reliably delivers high systemic levels of the active TPH inhibitor where the active molecule alone would fail.

Superior In Vitro Potency of the Active Metabolite Delivered by the Prodrug

While Telotristat Etiprate facilitates oral delivery, its ultimate efficacy relies on conversion to telotristat. In vitro studies using purified human enzymes confirm the superior potency of the active metabolite. Telotristat inhibited TPH1 with an IC50 of 0.028 µM, whereas the prodrug (telotristat ethyl) had an IC50 of 0.8 µM. This represents a 28.5-fold higher inhibitory potency for the active metabolite against the key peripheral enzyme TPH1. A similar advantage was observed for TPH2, with telotristat being 37.8-fold more potent.

Evidence DimensionIn Vitro TPH1 Inhibition (IC50)
Target Compound Data0.028 µM (as active metabolite telotristat)
Comparator Or Baseline0.8 µM (as prodrug telotristat ethyl)
Quantified Difference28.5-fold greater potency of the active metabolite
ConditionsIn vitro assay with purified human TPH1 enzyme.

This ensures that once the prodrug delivers the active compound systemically, the resulting metabolite is a highly potent inhibitor at the target enzyme, justifying the use of the prodrug delivery system.

Engineered pH-Dependent Solubility for Optimized Gastric Absorption

The hippurate salt form (Telotristat Etiprate) is designed with pH-dependent solubility critical for oral administration. At a gastric pH of 1, its solubility is high, at over 71 mg/mL. However, as pH increases towards neutral conditions (pH 5 to 9), its solubility becomes negligible. This property is not a drawback but a deliberate design feature to maximize dissolution and absorption in the acidic environment of the stomach before it is rapidly hydrolyzed to the active form.

Evidence DimensionAqueous Solubility vs. pH
Target Compound Data>71 mg/mL at pH 1
Comparator Or BaselineNegligible solubility at pH 5-9
Quantified Difference>1000-fold decrease in solubility from gastric to neutral pH
ConditionsAqueous solution at 25°C.

This solubility profile is key to its processability into a successful oral dosage form and ensures the compound is available for absorption in the upper GI tract, a critical factor for any oral-dosing research model.

In Vivo Models Requiring Oral Administration for Peripheral Serotonin Inhibition

For preclinical studies in animal models of carcinoid syndrome, irritable bowel syndrome, or other conditions involving peripheral serotonin overproduction, Telotristat Etiprate is the appropriate choice. Its prodrug design ensures high systemic exposure of the potent TPH inhibitor telotristat, which is not achievable via oral administration of telotristat itself.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

Researchers investigating the relationship between drug exposure and TPH inhibition will find Telotristat Etiprate essential. Its well-characterized absorption and rapid conversion provide a reliable model for studying how plasma concentrations of the active metabolite, telotristat, correlate with downstream biomarkers like urinary 5-HIAA.

Development of Oral Formulations for TPH Inhibitors

As a benchmark compound, Telotristat Etiprate serves as a reference for developing new oral TPH inhibitors. Its pH-dependent solubility and successful prodrug strategy provide a proven framework for achieving oral bioavailability in this chemical class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

753.2289440 Da

Monoisotopic Mass

753.2289440 Da

Heavy Atom Count

53

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3T25U84H4U

Drug Indication

Xermelo is indicated for the treatment of carcinoid syndrome diarrhoea in combination with somatostatin analogue (SSA) therapy in adults inadequately controlled by SSA therapy.
Treatment of carcinoid syndrome

Pharmacology

Telotristat Etiprate is an orally bioavailable, small-molecule, tryptophan hydroxylase (TPH) inhibitor prodrug, with potential antiserotonergic activity. Upon administration, telotristat etiprate is converted to its active moiety, telotristat (LP-778902), which binds to and blocks the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.

ATC Code

A16A

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TPH [HSA:7166 121278] [KO:K00502]

Wikipedia

Telotristat etiprate

Use Classification

Human drugs -> Orphan -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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2: CADTH Canadian Drug Expert Committee Recommendation: Telotristat Ethyl (Xermelo — Ipsen Biopharmaceuticals Canada Inc): Indication: For the treatment of refractory carcinoid syndrome diarrhea, in combination with somatostatin analogue (SSA) therapy, in patients inadequately controlled by SSA therapy alone [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK546257/ PubMed PMID: 31525004.
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11: Dillon JS, Chandrasekharan C. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Future Oncol. 2018 May;14(12):1155-1164. doi: 10.2217/fon-2017-0340. Epub 2018 Jan 19. PubMed PMID: 29350062; PubMed Central PMCID: PMC6734517.
12: Pavel M, Gross DJ, Benavent M, Perros P, Srirajaskanthan R, Warner RRP, Kulke MH, Anthony LB, Kunz PL, Hörsch D, Weickert MO, Lapuerta P, Jiang W, Kassler-Taub K, Wason S, Fleming R, Fleming D, Garcia-Carbonero R. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial. Endocr Relat Cancer. 2018 Mar;25(3):309-322. doi: 10.1530/ERC-17-0455. Epub 2018 Jan 12. PubMed PMID: 29330194; PubMed Central PMCID: PMC5811631.
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15: Anthony L, Ervin C, Lapuerta P, Kulke MH, Kunz P, Bergsland E, Hörsch D, Metz DC, Pasieka J, Pavlakis N, Pavel M, Caplin M, Öberg K, Ramage J, Evans E, Yang QM, Jackson S, Arnold K, Law L, DiBenedetti DB. Understanding the Patient Experience with Carcinoid Syndrome: Exit Interviews from a Randomized, Placebo-controlled Study of Telotristat Ethyl. Clin Ther. 2017 Nov;39(11):2158-2168. doi: 10.1016/j.clinthera.2017.09.013. Epub 2017 Oct 23. PubMed PMID: 29074312.
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